molecular formula C11H11ClN4O B8086430 [(4-Chloro-2-pyrimidinyl)(methyl)amino](3-pyridinyl)methanol

[(4-Chloro-2-pyrimidinyl)(methyl)amino](3-pyridinyl)methanol

Cat. No.: B8086430
M. Wt: 250.68 g/mol
InChI Key: OACAQVZBYNDGOJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-pyrimidinyl)(methyl)aminomethanol is a chemical compound that features a pyrimidine ring substituted with a chloro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-pyrimidinyl)(methyl)aminomethanol typically involves the reaction of 4-chloro-2-pyrimidinylamine with 3-pyridinemethanol under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-pyrimidinyl)(methyl)aminomethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine and pyrimidine derivatives, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

(4-Chloro-2-pyrimidinyl)(methyl)aminomethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-2-pyrimidinyl)(methyl)aminomethanol involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-pyrimidinyl)(methyl)aminomethanol is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure enhances its potential for diverse applications in various scientific fields .

Properties

IUPAC Name

[(4-chloropyrimidin-2-yl)-methylamino]-pyridin-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-16(11-14-6-4-9(12)15-11)10(17)8-3-2-5-13-7-8/h2-7,10,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACAQVZBYNDGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=N1)Cl)C(C2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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